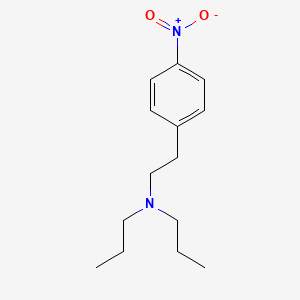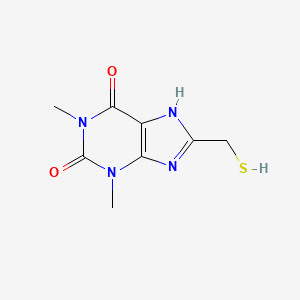
1,3-dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione is a chemical compound with the molecular formula C8H10N4O2S. It is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms.
準備方法
The synthesis of 1,3-dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-formylchromones and 6-amino-5-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . This reaction typically requires specific reaction conditions, including the use of solvents and catalysts, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
1,3-Dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of the sulfanylmethyl group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols . Substitution reactions may involve the replacement of the sulfanylmethyl group with other functional groups, resulting in the formation of diverse derivatives .
科学的研究の応用
In chemistry, it serves as a valuable intermediate for the synthesis of various xanthine derivatives with potential pharmacological activities . In biology, this compound has been investigated for its cytotoxic and antioxidant properties, making it a promising candidate for the development of new chemotherapy agents . Additionally, its ability to selectively target tumor cells while exhibiting low toxicity towards non-tumor cells highlights its potential in cancer treatment .
作用機序
The mechanism of action of 1,3-dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. As a xanthine derivative, it may act as an adenosine receptor antagonist, blocking the action of adenosine on its receptors . This inhibition can modulate various physiological processes, including neuronal firing and smooth muscle relaxation . Additionally, its cytotoxic effects on tumor cells may be attributed to its ability to induce oxidative stress and disrupt cellular homeostasis .
類似化合物との比較
1,3-Dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione can be compared with other similar compounds, such as 1,3-dimethyl-8-phenylxanthine and 1,3-dimethyl-8-(quinuclid-3-yl)xanthine . While these compounds share a common xanthine core, their unique substituents confer distinct properties and activities. For instance, 1,3-dimethyl-8-phenylxanthine acts as an adenosine receptor antagonist, similar to this compound, but with different pharmacological profiles .
特性
CAS番号 |
6466-38-2 |
|---|---|
分子式 |
C8H10N4O2S |
分子量 |
226.26 g/mol |
IUPAC名 |
1,3-dimethyl-8-(sulfanylmethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2S/c1-11-6-5(9-4(3-15)10-6)7(13)12(2)8(11)14/h15H,3H2,1-2H3,(H,9,10) |
InChIキー |
QGVAUWIXMHZBST-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)
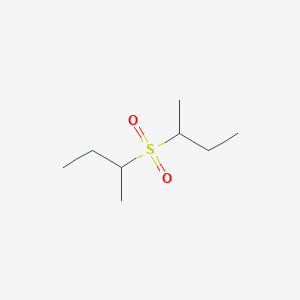
![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)
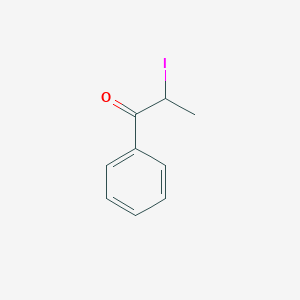
![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)

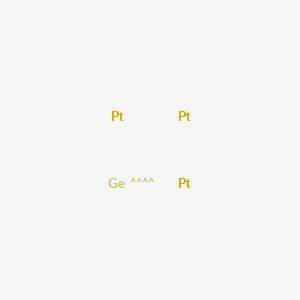
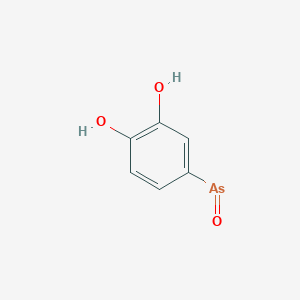
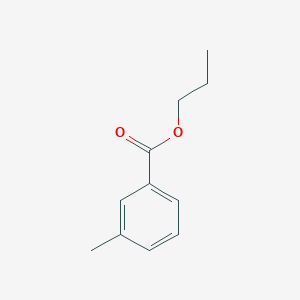
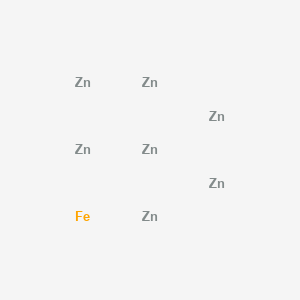
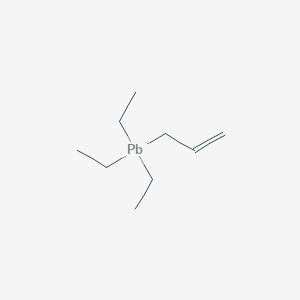
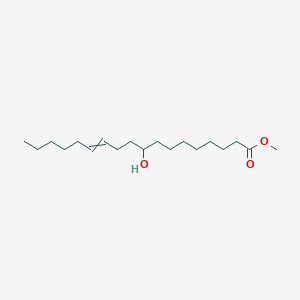
![N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]aniline](/img/structure/B14728922.png)
